4SC-202 - 1186222-89-8

4SC-202

Catalog Number: EVT-253519
CAS Number: 1186222-89-8
Molecular Formula: C30H29N5O6S2
Molecular Weight: 619.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4SC-202 (Domatinostat) is an orally bioavailable, small molecule inhibitor of HDACs 1, 2, and 3, as well as LSD1. [, , ] It is currently undergoing clinical trials for various cancer treatments. [, ] This document will focus on the scientific research applications of 4SC-202, excluding information related to drug use, dosage, and side effects.

Mechanism of Action

4SC-202 primarily exerts its effects through the inhibition of HDACs 1, 2, and 3, as well as LSD1. [, , ] This inhibition leads to transcriptional repression of various signaling pathways, including Wnt and Hedgehog signaling. [] The specific mechanisms involved in these effects are:

  • Inhibition of Histone Deacetylases: HDACs remove acetyl groups from histone proteins, which are involved in DNA packaging and gene regulation. By inhibiting HDACs, 4SC-202 can alter gene expression patterns, leading to various downstream effects on cell growth, differentiation, and apoptosis. [, , , , , , , , , ]
  • Inhibition of Lysine Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that removes methyl groups from histone proteins. By inhibiting LSD1, 4SC-202 can further modify gene expression, potentially contributing to its anticancer effects. [, , , , ]
  • Induction of Apoptosis: 4SC-202 has been shown to induce apoptosis, a programmed cell death process, in various cancer cell lines. This effect may involve the upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, and activation of apoptotic signaling pathways. [, , , , , ]
  • Inhibition of Cell Proliferation and Migration: 4SC-202 can inhibit the proliferation and migration of cancer cells, potentially by interfering with cell cycle regulation, signaling pathways involved in cell growth and movement, and the epithelial-to-mesenchymal transition (EMT). [, , , , , , , ]
  • Targeting Cancer Stem Cells: 4SC-202 may preferentially target cancer stem cells, a subpopulation of cells within tumors that are thought to be responsible for tumor initiation, growth, and resistance to therapy. [, , , ]
Applications
  • Osteosarcoma: 4SC-202 demonstrated antitumor effects in human osteosarcoma cell lines by inducing apoptosis, cell cycle arrest, and reducing cell invasion and migration. [] It also showed efficacy in reducing tumor growth in vivo in a mouse model. []
  • Myelodysplastic Syndromes (MDS): 4SC-202 induced apoptosis and cell cycle arrest in MDS cell lines. [, ] Notably, it decreased the expression of heme oxygenase-1 (HO-1), a protein associated with disease progression and chemotherapy resistance. []
  • Triple Negative Breast Cancer (TNBC): 4SC-202 exhibited cytotoxic and cytostatic effects on TNBC cell lines, reduced cancer cell migration, and decreased tumor burden and metastasis in a mouse model. [, ] Its mechanism may involve targeting cancer stem cells. [, ]
  • Acute Myeloid Leukemia (AML): 4SC-202 induced differentiation of AML cell lines and, in combination with interferon-gamma (IFN-γ), restored a mature antigen-presenting cell (APC) phenotype, potentially enhancing immune responses against residual leukemia cells. []
  • Hedgehog Signaling Inhibition: 4SC-202 blocked both canonical and non-canonical Hedgehog signaling, suggesting it could be effective in cancers driven by this pathway, even those resistant to Smoothened inhibitors. [, , ]
  • Atypical Teratoid/Rhabdoid Tumor (ATRT): 4SC-202 showed cytotoxic and cytostatic effects on ATRT cell lines, potentially targeting cancer stem cells. [] Single-cell RNA sequencing revealed a reduction in stem cell-related gene expression, suggesting a promising therapeutic avenue. []
  • Oral Squamous Cell Carcinoma (OSCC): In combination with metformin, 4SC-202 synergistically promoted apoptosis and inhibited migration and invasion of OSCC cells. [, , ] This effect involved the inhibition of STAT3/TWIST1 signaling and the acceleration of ΔNp63 ubiquitination and degradation. [, , ]
  • Pancreatic Cancer: 4SC-202 has been investigated for its potential to improve chemotherapy efficacy and overcome drug resistance in pancreatic cancer models. [, , ] It was shown to reduce stem-cell like characteristics in pancreatic cancer cell lines and target the cancer stem cell compartment via FOXM1 modulation. [, , ]
  • Liver Cancer: 4SC-202 increased sensitivity to epirubicin in liver cancer cells by inhibiting ataxia telangiectasia mutated (ATM) protein expression. [] The combination treatment showed promise as a novel strategy for liver cancer treatment. []
  • Hematological Malignancies: A phase I clinical trial (TOPAS study) evaluated the safety, tolerability, and efficacy of 4SC-202 in patients with advanced hematological malignancies. [] Promising results included disease control rates and objective responses. []
  • Medulloblastoma: 4SC-202 significantly inhibited the viability of a medulloblastoma cell line while having no effect on noncancerous neural stem cells. [] Microarray analysis of patient tumors indicated the upregulation of key targets in the Hedgehog signaling pathway and Protein Tyrosine Kinase 7 (PTK7), suggesting potential therapeutic targets for 4SC-202. []
  • Enhancing Immunotherapy Response: 4SC-202 has been investigated for its potential to enhance the efficacy of immune checkpoint inhibitors (CPIs) in various cancers. [, , , ] It increased immunogenicity of tumor cells, induced infiltration of the tumor microenvironment with cytotoxic T cells, and primed tumors for CPI therapy. [, , , ]

Vorinostat (SAHA)

  • Compound Description: Vorinostat (suberanilohydroxamic acid, SAHA) is a histone deacetylase inhibitor (HDACi) that acts on a broad spectrum of HDAC classes, including class I and IIb []. It has been approved for the treatment of cutaneous T-cell lymphoma.

OGL-002

  • Compound Description: OGL-002 is a lysine-specific demethylase 1 (LSD1) inhibitor []. It acts by specifically inhibiting the enzymatic activity of LSD1, leading to transcriptional changes.

Vismodegib

  • Compound Description: Vismodegib is a smoothened (SMO) inhibitor that blocks the Hedgehog signaling pathway [, ]. It has been approved for the treatment of basal cell carcinoma.
  • Relevance: While Vismodegib effectively inhibits the Hedgehog pathway by targeting SMO, 4SC-202 blocks this pathway downstream of SMO by inhibiting GLI activation, regardless of SMO activity []. This makes 4SC-202 a potential therapeutic option for tumors resistant to SMO inhibitors like Vismodegib.

All-trans retinoic acid (ATRA)

  • Compound Description: All-trans retinoic acid (ATRA) is a naturally occurring retinoid that induces differentiation of myeloid cells and is used in the treatment of acute promyelocytic leukemia (APL) [].
  • Relevance: While both 4SC-202 and ATRA induce myeloid differentiation, they demonstrate different efficacies in inducing differentiation markers in AML cells []. The combination of 4SC-202 with interferon-gamma (IFN-γ) further enhances differentiation and promotes a mature antigen-presenting cell phenotype, suggesting a potential application in consolidation therapy of AML [].

Interferon-gamma (IFN-γ)

  • Compound Description: Interferon-gamma (IFN-γ) is a cytokine that plays a crucial role in immune response, particularly in activating macrophages and promoting antigen presentation [].
  • Relevance: While 4SC-202 can induce differentiation in AML cells, the combination of 4SC-202 and IFN-γ demonstrates a synergistic effect, leading to a more pronounced and complementary induction of differentiation and a mature antigen-presenting cell phenotype [].

Resminostat

  • Compound Description: Resminostat is an orally available inhibitor of HDAC classes I and IIb []. It is being investigated for its potential as an epigenetic therapy for rhabdoid tumors.

Mithramycin

  • Compound Description: Mithramycin is an antineoplastic antibiotic that binds to DNA and inhibits transcription []. In combination with Vorinostat, it has been shown to restore antigen-presenting machinery (APM) and MHC-I expression in Merkel cell carcinoma (MCC) cells [].
  • Relevance: While the combination of Vorinostat and Mithramycin is needed to restore APM and MHC-I expression in MCC cells, 4SC-202 alone can achieve this effect []. This highlights the potential advantage of 4SC-202 as a single agent in enhancing the immunogenicity of MCC cells.

Epirubicin

  • Compound Description: Epirubicin is a chemotherapeutic agent commonly used in the treatment of various cancers, including liver cancer [].
  • Relevance: Studies have demonstrated that 4SC-202 enhances the sensitivity of liver cancer cells to Epirubicin []. This synergistic effect is attributed to 4SC-202's ability to promote Tumor Protein D52 (TPD52) expression, which in turn downregulates Ataxia Telangiectasia Mutated (ATM) expression, a protein involved in DNA repair, ultimately increasing the susceptibility of liver cancer cells to Epirubicin [].

Properties

CAS Number

1186222-89-8

Product Name

4SC-202

IUPAC Name

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C30H29N5O6S2

Molecular Weight

619.7 g/mol

InChI

InChI=1S/C23H21N5O3S.C7H8O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24;1-6-2-4-7(5-3-6)11(8,9)10/h2-16H,24H2,1H3,(H,26,29);2-5H,1H3,(H,8,9,10)/b11-6+;

InChI Key

IAVXAZDVNICKFJ-ICSBZGNSSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.